molecular formula C28H50N4O8 B13896574 Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)

Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)

Cat. No.: B13896574
M. Wt: 570.7 g/mol
InChI Key: XUTXPMAWBPLTLJ-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both tert-butyl and diazaspiro groups contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and carboxylate groups. Common reagents used in these reactions include tert-butyl chloroformate and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butyl and carboxylate groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • 2,8-Diazaspiro[4.5]decane dihydrochloride
  • Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

Tert-butyl 1,8-diazaspiro[36]decane-8-carboxylate;hemi(oxalic acid) is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carboxylate groups

Properties

Molecular Formula

C28H50N4O8

Molecular Weight

570.7 g/mol

IUPAC Name

tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid

InChI

InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XUTXPMAWBPLTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.C(=O)(C(=O)O)O

Origin of Product

United States

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